

An In-Depth Technical Guide to 4-Fluorocyclohexanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Fluorocyclohexanone**

Cat. No.: **B1313779**

[Get Quote](#)

This guide provides a comprehensive technical overview of **4-Fluorocyclohexanone**, a key fluorinated intermediate in organic synthesis and pharmaceutical research. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties, synthesis, and applications.

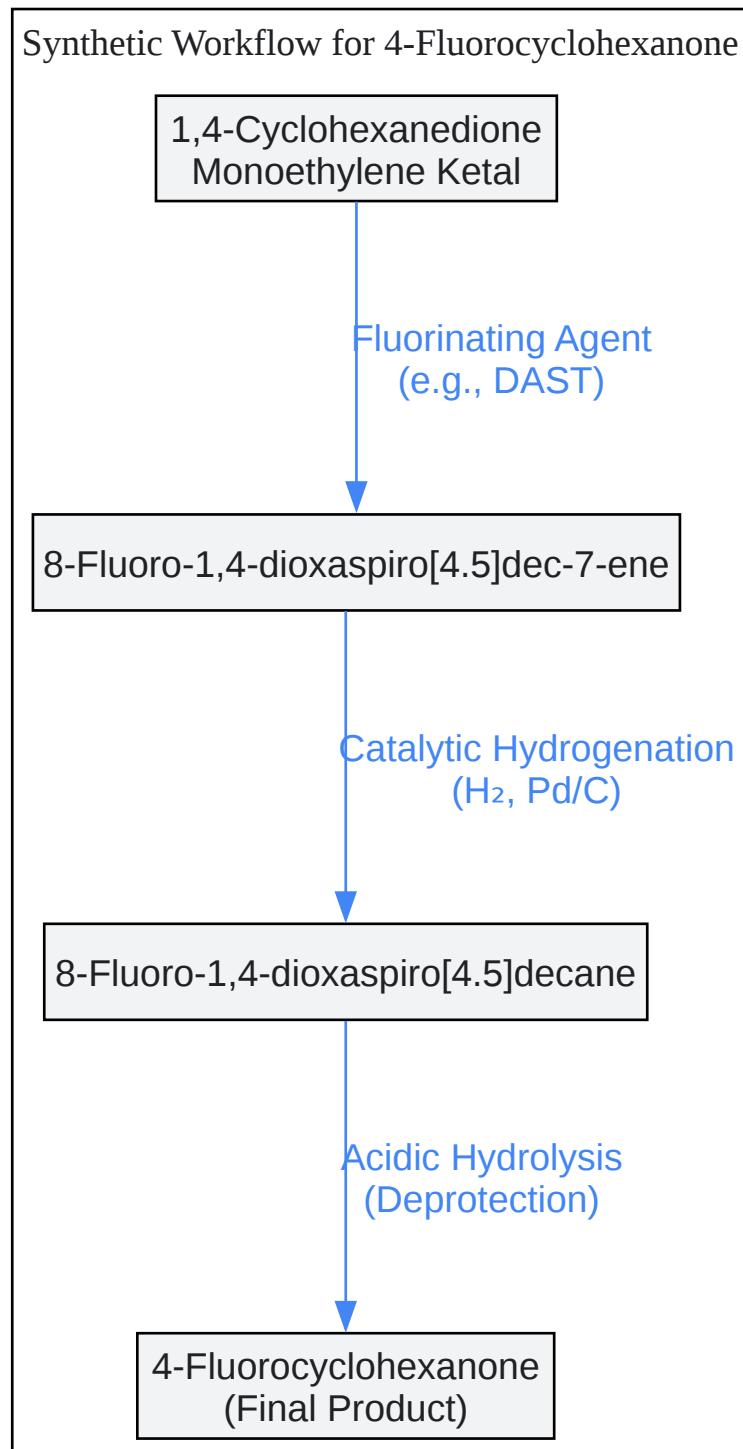
Core Identification and Physicochemical Properties

4-Fluorocyclohexanone is a cyclic ketone distinguished by a fluorine atom at the 4-position. This single atomic substitution significantly alters the molecule's electronic properties, influencing its reactivity and utility as a building block in medicinal chemistry.^[1]

Below is a summary of its key identifiers and properties, compiled from authoritative chemical databases.

Identifier	Value	Source(s)
CAS Number	68223-64-3	[1] [2] [3]
IUPAC Name	4-fluorocyclohexan-1-one	[3]
Molecular Formula	C ₆ H ₉ FO	[2] [3]
Molecular Weight	116.13 g/mol	[1] [3]
Boiling Point	164.4°C at 760 mmHg	[1] [2]
Density	~1.03 g/cm ³	[1] [2]
Flash Point	54.2°C	[2]
InChI Key	RYFSAMIAUWCFNT- UHFFFAOYSA-N	[1]
Appearance	Colorless Liquid	
Storage	2-8°C or Freezer	[4]

Strategic Synthesis: A Mechanistic Perspective

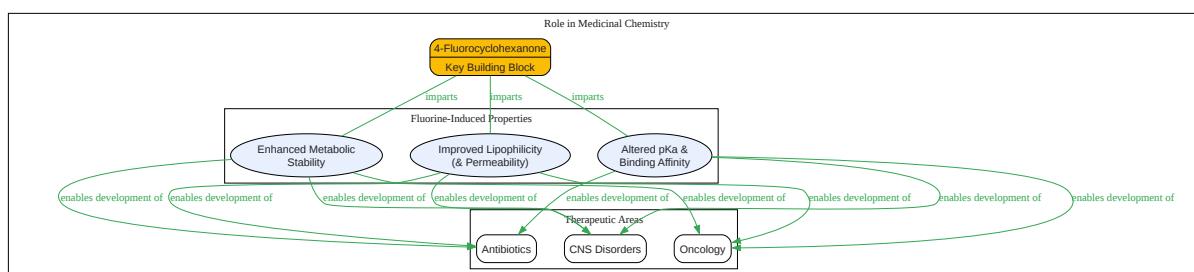

The synthesis of **4-Fluorocyclohexanone** is a multi-step process that requires careful control to achieve high purity and yield. A prevalent and effective method starts with 1,4-cyclohexanedione monoethylene ketal, a readily available and cost-effective raw material.[\[5\]](#) This precursor is strategic as the ketal group protects one of the carbonyls, allowing for selective fluorination of the other.

The general synthetic pathway involves three key transformations:

- Selective Fluorination: The exposed ketone is converted to a gem-difluoride or a vinyl fluoride, which is then reduced. A common approach involves using a fluorinating agent like diethylaminosulfur trifluoride (DAST).[\[1\]](#)
- Catalytic Hydrogenation: The intermediate is then subjected to hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to yield 8-fluoro-1,4-dioxaspiro[4.5]decane.[\[5\]](#)

- Acidic Hydrolysis (Deprotection): The final step is the removal of the ethylene ketal protecting group under acidic conditions to reveal the ketone functionality, yielding the final product, **4-Fluorocyclohexanone**.[\[1\]](#)[\[5\]](#)

This route is favored for its ability to produce a high-purity product, often exceeding 98%, making it suitable for large-scale industrial applications.[\[5\]](#)


[Click to download full resolution via product page](#)

Caption: A validated synthetic pathway from a protected dione precursor.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.^[1] Fluorine's high electronegativity and small size can improve metabolic stability, increase lipid solubility for better membrane permeability, and alter the pKa of nearby functional groups, which can lead to optimized biological activity and stronger binding to target proteins.^{[1][6][7]}

4-Fluorocyclohexanone serves as a critical building block for creating more complex, pharmacologically active compounds.^[1] Its ketone functionality provides a reactive site for various chemical transformations, while the fluorine atom at the C4 position imparts the desirable physicochemical modifications. This makes it a valuable precursor in the synthesis of novel therapeutics, including anti-cancer drugs and antibiotics.^[1]

[Click to download full resolution via product page](#)

Caption: The influence of fluorination on drug candidate properties.

Experimental Protocol: Synthesis and Characterization

This section details a representative laboratory-scale synthesis of **4-Fluorocyclohexanone**. The protocol is designed as a self-validating system, incorporating purification and analytical confirmation.

Objective: To synthesize and verify the purity of **4-Fluorocyclohexanone** from 4-fluorocyclohexan-1-ol.

Materials:

- 4-Fluorocyclohexan-1-ol
- Pyridinium chlorochromate (PCC)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator

Protocol:

- Reaction Setup: In a round-bottom flask, dissolve 4-fluorocyclohexan-1-ol in dichloromethane.^[5] The choice of DCM is critical as it is a relatively inert solvent that effectively dissolves both the starting material and the oxidant.
- Oxidation: Slowly add pyridinium chlorochromate (PCC) to the stirred solution. PCC is a milder oxidizing agent than Jones reagent, which reduces the risk of side reactions and is

easier to handle.[5] The reaction is typically carried out at room temperature.

- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. This prevents over-oxidation and ensures the reaction goes to completion.
- Workup: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts. Wash the filter cake with additional DCM to ensure all product is recovered.
- Purification: Combine the organic filtrates and concentrate using a rotary evaporator. The resulting crude product is then purified by flash column chromatography on silica gel. This step is essential to remove any remaining impurities and unreacted starting material.
- Characterization: The purity and identity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , ^{19}F NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).[8] The presence of a carbonyl peak in the ^{13}C NMR and the characteristic fluorine couplings are key indicators of success.

Safety, Handling, and Storage

4-Fluorocyclohexanone is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[3][9]

- Handling: Always handle in a well-ventilated area, preferably a fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12] Avoid breathing vapors and prevent contact with skin and eyes.[10]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][13] It should be kept away from heat, sparks, and open flames.[14] Recommended storage temperatures are often refrigerated (2-8°C) or in a freezer to maintain stability.[4]
- First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[10] Seek medical attention if irritation persists.

Conclusion

4-Fluorocyclohexanone is a strategically important fluorinated building block with well-defined properties and synthesis routes. Its utility in medicinal chemistry is driven by the predictable and beneficial effects of the fluorine atom on the physicochemical properties of larger molecules. For researchers in drug discovery, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- Benchchem. **4-Fluorocyclohexanone**|Pharmaceutical Intermediate|CAS 68223-64-3.
- Google Patents. CN107827721B - Method for synthesizing **4-fluorocyclohexanone**.
- ChemicalBook. 4,4-DIFLUOROCYCLOHEXANONE synthesis.
- ChemNet. **4-fluorocyclohexanone** 68223-64-3 - CAS Database.
- ChemBK. **4-FLUOROCYCLOHEXANONE**.
- PubChem. 4-Fluorocyclohexan-1-one | C6H9FO | CID 11999997.
- Sigma-Aldrich. 4,4-Difluorocyclohexanone 97 22515-18-0.
- Capot Chemical. Specifications of 4-Fluoro-cyclohexanone.
- Sigma-Aldrich. 4-Fluoro-cyclohexanone | 68223-64-3.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Thermo Fisher Scientific. SAFETY DATA SHEET.

- Sigma-Aldrich. 4,4-Difluorocyclohexanone 97 22515-18-0.
- PubChem. 3-Fluorocyclohexanone | C6H9FO | CID 15652090.
- PubChem. 4-Fluorocyclohexanol | C6H11FO | CID 21577112.
- Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- ChemicalBook. **4-FLUOROCYCLOHEXANONE** | 68223-64-3.
- ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
- Apollo Scientific. 68223-64-3 Cas No. | **4-Fluorocyclohexanone**.
- PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
- ResearchGate. Tactical Applications of Fluorine in Drug Design and Development.
- PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
- PharmaBlock. Application of Fluorine - in Drug Discovery.
- PubChem. 2-Fluorocyclohexanone | C6H9FO | CID 11829404.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 4-fluorocyclohexanone | 68223-64-3 [chemnet.com]

- 3. 4-Fluorocyclohexan-1-one | C6H9FO | CID 11999997 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 4-FLUOROCYCLOHEXANONE | 68223-64-3 [chemicalbook.com]
- 5. CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents
[patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. 2-Fluorocyclohexanone | C6H9FO | CID 11829404 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 9. 68223-64-3 Cas No. | 4-Fluorocyclohexanone | Apollo [store.apolloscientific.co.uk]
- 10. fishersci.fr [fishersci.fr]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Fluorocyclohexanone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1313779#4-fluorocyclohexanone-cas-number-and-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com